molecular formula C9H10N2O2 B13576866 trans-2-(3-Nitrophenyl)cyclopropanamine CAS No. 115977-36-1

trans-2-(3-Nitrophenyl)cyclopropanamine

Cat. No.: B13576866
CAS No.: 115977-36-1
M. Wt: 178.19 g/mol
InChI Key: FGGNZQAIWREEHT-DTWKUNHWSA-N
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Description

trans-2-(3-Nitrophenyl)cyclopropanamine: is an organic compound that features a cyclopropane ring substituted with a nitrophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Nitrophenyl)cyclopropanamine can be achieved through several methodsThis process typically involves the use of zinc homoenolate intermediates and amines . The reaction conditions often require the presence of zinc halide salts and polar aprotic solvents to achieve high diastereoselectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropanation and subsequent functionalization can be scaled up for industrial applications. The use of metal-catalyzed reactions and efficient purification techniques would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: trans-2-(3-Nitrophenyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen and palladium catalysts.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted cyclopropanamines.

Mechanism of Action

The mechanism by which trans-2-(3-Nitrophenyl)cyclopropanamine exerts its effects depends on its interaction with biological targets. For instance, if used as a drug, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can interact with various molecular targets, influencing pathways involved in cellular signaling and metabolism .

Comparison with Similar Compounds

  • trans-2-Phenylcyclopropanamine
  • trans-2-(4-Nitrophenyl)cyclopropanamine
  • trans-2-(2-Nitrophenyl)cyclopropanamine

Comparison: While all these compounds share the cyclopropane ring structure, the position and nature of the substituents (e.g., nitrophenyl group) significantly influence their chemical reactivity and biological activity. trans-2-(3-Nitrophenyl)cyclopropanamine is unique due to the specific positioning of the nitrophenyl group, which can affect its interaction with molecular targets and its overall stability .

Properties

CAS No.

115977-36-1

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(1R,2S)-2-(3-nitrophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H10N2O2/c10-9-5-8(9)6-2-1-3-7(4-6)11(12)13/h1-4,8-9H,5,10H2/t8-,9+/m0/s1

InChI Key

FGGNZQAIWREEHT-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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